3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol
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Overview
Description
3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are often explored for their potential applications in medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, which includes both imidazole and pyridine rings, contributes to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-nitropyridine-2-amines with aryl aldehydes in the presence of reducing agents like sodium dithionite . Another approach involves the cyclization of amides derived from 2,3-diaminopyridine and carboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.
Reduction: The nitro group in precursor compounds can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol has been explored for its potential in several fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but with different substituents.
Imidazo[4,5-c]pyridine: Another isomer with distinct biological activities.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry as GABA receptor modulators.
Uniqueness: 3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group provides additional sites for functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
32282-18-1 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(3-ethylimidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H11N3O/c1-2-12-8(6-13)11-7-4-3-5-10-9(7)12/h3-5,13H,2,6H2,1H3 |
InChI Key |
CHCSPLGUESFDJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C1N=CC=C2)CO |
Origin of Product |
United States |
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